molecular formula C15H16N4O6 B6014253 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(3-methoxybenzoyl)carbamate

2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(3-methoxybenzoyl)carbamate

Cat. No.: B6014253
M. Wt: 348.31 g/mol
InChI Key: ZBGSSKZHYPBOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(3-methoxybenzoyl)carbamate is a synthetic compound that features a unique combination of an imidazole ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(3-methoxybenzoyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(3-methoxybenzoyl)carbamate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 2-(5-methyl-2-amino-1H-imidazol-1-yl)ethyl N-(3-methoxybenzoyl)carbamate.

    Substitution: Various substituted imidazole derivatives.

    Hydrolysis: 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethylamine and 3-methoxybenzoic acid.

Scientific Research Applications

Properties

IUPAC Name

2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(3-methoxybenzoyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O6/c1-10-9-16-14(19(22)23)18(10)6-7-25-15(21)17-13(20)11-4-3-5-12(8-11)24-2/h3-5,8-9H,6-7H2,1-2H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGSSKZHYPBOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1CCOC(=O)NC(=O)C2=CC(=CC=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.